Regioisomeric Reactivity in Nucleophilic Substitution
N-(2-benzoylphenyl)-2-chloropropanamide (Target Compound) bears a secondary alkyl chloride on the propanamide side chain, which exhibits different reactivity profiles in nucleophilic substitution (S N 2/S N 1) compared to the primary alkyl chloride present in the 3-chloropropanamide isomer [1]. This positional difference directly influences the steric hindrance, activation energy, and leaving group ability during fragment elaboration, making the target compound uniquely suited for specific synthetic pathways where a branched alkyl intermediate is required .
| Evidence Dimension | Alkyl chloride substitution class (secondary vs. primary) |
|---|---|
| Target Compound Data | Secondary alkyl chloride (2-chloropropanamide) |
| Comparator Or Baseline | Primary alkyl chloride (3-chloropropanamide, CAS 950029-14-8) |
| Quantified Difference | Not directly quantified in head-to-head studies; inferred from alkyl halide reactivity principles. |
| Conditions | Standard organic synthesis conditions for nucleophilic substitution. |
Why This Matters
This regioisomeric feature dictates which synthetic routes are viable, preventing procurement of an inactive isomer that may stall fragment elaboration or require complete re-optimization of reaction conditions.
- [1] PubChem. (2026). Compound Summary for CID 4991640: N-(2-benzoylphenyl)-2-chloropropanamide. National Center for Biotechnology Information. View Source
